t-Butyl ester-PEG4-CH2COOH

Description

BenchChem offers high-quality t-Butyl ester-PEG4-CH2COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl ester-PEG4-CH2COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

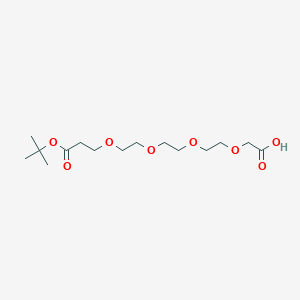

2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O8/c1-15(2,3)23-14(18)4-5-19-6-7-20-8-9-21-10-11-22-12-13(16)17/h4-12H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPVCFGPWNIDMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of t-Butyl ester-PEG4-CH2COOH in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced biotherapeutics, the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of chemical tools available, heterobifunctional linkers with polyethylene (B3416737) glycol (PEG) spacers have become indispensable. This technical guide provides an in-depth examination of t-Butyl ester-PEG4-CH2COOH , a versatile linker that offers a strategic balance of hydrophilicity, defined spacer length, and orthogonal reactivity for sequential conjugation. We will detail its core properties, primary applications in ADC and PROTAC synthesis, and provide comprehensive experimental protocols for its use and characterization, supplemented with quantitative data and workflow visualizations to support researchers in the field.

Core Concepts: Structure and Functionality

t-Butyl ester-PEG4-CH2COOH, also known as Acid-PEG4-t-butyl ester , is a heterobifunctional linker designed for multi-step bioconjugation strategies. Its structure consists of three key components:

-

A Terminal Carboxylic Acid (-CH2COOH): This functional group can be readily activated to react with primary amines, such as those on the lysine (B10760008) residues of antibodies or on amine-functionalized small molecules, to form stable amide bonds.[1][2]

-

A Tert-Butyl Ester (-C(O)O-tBu): This group serves as a robust protecting group for a second carboxylic acid. It is stable under standard coupling conditions but can be selectively and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a free carboxylic acid for a subsequent conjugation step.[1][3]

-

A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic chain of four ethylene (B1197577) glycol units imparts several beneficial properties to the linker and the final bioconjugate. It enhances aqueous solubility, reduces the potential for aggregation, and provides a flexible, defined-length spacer (approximately 14 atoms) to optimally position the conjugated molecules.[4][5]

This "protected" bifunctional nature allows for a controlled, sequential synthesis, which is critical in the assembly of complex molecules like PROTACs and ADCs.

Physicochemical and Quantitative Data

Accurate characterization of the linker is fundamental for reproducible bioconjugation. The properties of Acid-PEG4-t-butyl ester are summarized below.

Table 1: Physicochemical Properties of Acid-PEG4-t-butyl ester

| Property | Value | Reference(s) |

| Chemical Name | Acid-PEG4-t-butyl ester | [3] |

| CAS Number | 1835759-85-7 | [3] |

| Molecular Formula | C₁₆H₃₀O₈ | [3] |

| Molecular Weight | 350.4 g/mol | [3] |

| Appearance | Colorless oil | [6] |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |

| Storage Conditions | -20°C, protected from moisture | [3] |

Table 2: Representative Reaction Yields in PROTAC Synthesis

The following data, while illustrative, provides typical efficiency ranges for the key synthetic steps involving the Acid-PEG4-t-butyl ester linker. Actual yields may vary based on the specific substrates and reaction conditions.

| Step | Reaction | Typical Yield (%) | Reference(s) |

| 1. First Amide Coupling | Linker + Amine-functionalized Ligand 1 | 60 - 80% | [4] |

| 2. t-Butyl Deprotection | TFA-mediated cleavage of the t-butyl ester | >90% (crude) | [4] |

| 3. Second Amide Coupling | Deprotected Intermediate + Amine-Ligand 2 | 40 - 60% | [4] |

Application 1: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. The linker is a critical determinant of a PROTAC's efficacy.[5] Acid-PEG4-t-butyl ester is ideally suited for this application due to its ability to facilitate a stepwise synthesis.

PROTAC Synthesis Workflow

The general workflow involves two sequential amide coupling reactions, separated by the deprotection of the t-butyl ester.

PROTAC Mechanism of Action

The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system to degrade the target protein.

Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to a specific cell type, typically cancer cells. The linker plays a crucial role in the ADC's stability and payload delivery. A linker like t-Butyl ester-PEG4-CH2COOH allows for the conjugation of a payload to the antibody via its surface lysine residues.

ADC Synthesis Workflow

The synthesis involves activating the linker, conjugating it to the antibody, deprotecting the other end, and finally attaching the payload. This "linker-first" approach can sometimes be substituted with a "payload-first" approach where the linker is first attached to the drug.

HER2-Targeted ADC Signaling Pathway

An ADC targeting a receptor like HER2 binds to the cancer cell, becomes internalized, and releases its cytotoxic payload, leading to cell death and interrupting downstream pro-survival signaling.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of bioconjugates using Acid-PEG4-t-butyl ester.

Protocol 1: Synthesis of a PROTAC Molecule

This protocol describes the sequential coupling of a POI-binding ligand and an E3 ligase-binding ligand to the linker.[4]

Part A: First Amide Coupling

-

Preparation: In an inert atmosphere, dissolve the amine-functionalized POI ligand (1.0 eq) and Acid-PEG4-t-butyl ester (1.1 eq) in anhydrous DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes. Add HATU (1.2 eq) to the mixture to activate the carboxylic acid.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

-

Work-up & Purification: Upon completion, dilute with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate. Purify the crude product by flash column chromatography to yield the POI-PEG4-t-butyl ester intermediate.

Part B: t-Butyl Ester Deprotection

-

Preparation: Dissolve the purified intermediate from Part A (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

-

Reaction: Stir at room temperature for 1-2 hours, monitoring by LC-MS for the loss of the t-butyl group (mass change of -56 Da).

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) (3x) to remove residual TFA. The resulting crude POI-PEG4-acid can often be used directly in the next step.

Part C: Second Amide Coupling

-

Preparation: Dissolve the crude POI-PEG4-acid from Part B (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 eq) and stir for 5 minutes, followed by the addition of HATU (1.2 eq).

-

Reaction: Stir at room temperature for 2-4 hours, monitoring by LC-MS.

-

Purification: Purify the final PROTAC by preparative reverse-phase HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (Lysine Conjugation)

This protocol is adapted for Acid-PEG4-t-butyl ester based on established methods for similar linkers.[7]

Part A: Payload-Linker Synthesis

-

Follow Protocol 1, Part A to couple an amine-containing cytotoxic payload to the Acid-PEG4-t-butyl ester.

-

Follow Protocol 1, Part B to deprotect the t-butyl ester, yielding the Payload-PEG4-COOH conjugate.

Part B: Antibody Conjugation

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL.

-

Activation: In a separate tube, dissolve the Payload-PEG4-COOH conjugate (5-10 fold molar excess over the antibody) in an organic co-solvent (e.g., DMSO). Add EDC (1.5 eq relative to the linker) and Sulfo-NHS (1.2 eq relative to the linker). Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Conjugation: Add the activated payload-linker solution to the antibody solution. Ensure the final concentration of the organic co-solvent is <10% v/v to maintain antibody stability.

-

Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload-linker and other small molecules.

Protocol 3: Characterization of Bioconjugates

A. PROTAC Characterization - Western Blot for Protein Degradation [8][9]

-

Cell Treatment: Seed cells (e.g., in a 6-well plate) and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection & Analysis: Detect the signal using a chemiluminescent substrate. Perform densitometry analysis to quantify protein bands, normalizing to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

B. ADC Characterization - Drug-to-Antibody Ratio (DAR) by HIC-HPLC [10][11]

-

Instrumentation: Use an HPLC system equipped with a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

-

Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing drug loads (DAR 2, 4, 6, 8 for a typical cysteine-linked ADC, or a distribution for lysine-linked ADCs).

-

Analysis: Integrate the peak areas for each species. The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of Species * Drug Load of Species) / 100

C. ADC Characterization - In Vitro Cytotoxicity (MTT Assay) [12][13]

-

Cell Seeding: Seed target cancer cells in a 96-well plate at an optimized density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC for a specified incubation period (e.g., 72-120 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against ADC concentration and use a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion

The t-Butyl ester-PEG4-CH2COOH linker is a powerful and versatile tool in the field of bioconjugation. Its defined length, hydrophilicity, and orthogonal protecting group strategy provide a robust platform for the controlled, sequential synthesis of sophisticated biotherapeutics like PROTACs and ADCs. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this linker in their drug development programs, facilitating the creation of next-generation targeted therapies.

References

- 1. t-Butyl ester-PEG4-CH2COOH_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Acid-PEG4-acid t-Butyl ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to t-Butyl ester-PEG4-CH2COOH: A Core Component in Modern Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Butyl ester-PEG4-CH2COOH, a heterobifunctional linker integral to the advancement of targeted therapeutics. This document details its physicochemical properties, provides experimental protocols for its use, and visualizes key workflows in which it is applied, serving as a critical resource for professionals in bioconjugation and drug development.

Core Concepts: Chemical Structure and Properties

t-Butyl ester-PEG4-CH2COOH is a versatile chemical tool characterized by a discrete tetraethylene glycol (PEG4) spacer. This linker is strategically functionalized with a terminal carboxylic acid and a t-butyl ester protected carboxylic acid at the other end. This orthogonal design allows for sequential and controlled conjugation reactions. The hydrophilic PEG4 spacer is a key feature, enhancing the solubility and improving the pharmacokinetic profile of the resulting bioconjugates.[1][2][3][4][5][6]

The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[3][4][5] The t-butyl ester serves as a protecting group for the other carboxylic acid, which can be selectively deprotected under acidic conditions to enable further conjugation.[3][4][5]

Physicochemical Properties

A summary of the key quantitative data for t-Butyl ester-PEG4-CH2COOH and its derivatives is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Structure | HOOC-CH2-(OCH2CH2)4-O-C(CH3)3 | |

| Molecular Formula | C15H28O8 | [7] |

| Molecular Weight | 336.38 g/mol | [7] |

| Appearance | Colorless to pale yellow oil or solid | [2] |

| Purity | Typically ≥95% | [7] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [8] |

| Storage Conditions | -20°C, protected from moisture | [7] |

Spectroscopic Data

While specific spectroscopic data such as 1H NMR and 13C NMR are often confirmed by vendors upon purchase, detailed spectra are not always publicly available. However, based on the structure, the following characteristic signals would be expected in a 1H NMR spectrum: a singlet around 1.4 ppm corresponding to the nine protons of the t-butyl group, and a series of multiplets in the range of 3.5-3.7 ppm for the sixteen methylene (B1212753) protons of the PEG4 chain.[9]

Applications in Bioconjugation

The unique heterobifunctional nature of t-Butyl ester-PEG4-CH2COOH makes it a valuable linker in the construction of complex biomolecules, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The PEG4 spacer in t-Butyl ester-PEG4-CH2COOH provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[2]

The workflow for PROTAC synthesis using this linker typically involves a sequential two-step conjugation.

Caption: Workflow for PROTAC synthesis using t-Butyl ester-PEG4-CH2COOH.

Role in ADC Development

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG4 spacer can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall pharmacokinetic properties of the ADC.[10] The synthetic strategy is similar to that of PROTACs, involving sequential conjugation to the payload and the antibody.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and use of t-Butyl ester-PEG4-CH2COOH.

Representative Synthesis of t-Butyl ester-PEG4-CH2COOH

Materials:

-

Tetraethylene glycol

-

Sodium hydride (NaH)

-

tert-Butyl bromoacetate (B1195939)

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Monoprotection of Tetraethylene Glycol:

-

Dissolve tetraethylene glycol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C and slowly add sodium hydride (1 equivalent).

-

Allow the reaction to stir at room temperature for 1 hour.

-

Add tert-butyl bromoacetate (1 equivalent) dropwise and stir the reaction overnight at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the resulting mono-tert-butyl protected PEG4 alcohol by silica gel column chromatography.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the purified mono-tert-butyl protected PEG4 alcohol in anhydrous DCM.

-

Add PCC (1.5 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate to yield the crude t-Butyl ester-PEG4-CH2COOH.

-

Further purification can be achieved by column chromatography if necessary.

-

Amide Coupling to an Amine-Containing Molecule

This protocol describes the coupling of the terminal carboxylic acid of t-Butyl ester-PEG4-CH2COOH to a primary amine.

Materials:

-

t-Butyl ester-PEG4-CH2COOH

-

Amine-containing molecule (e.g., POI ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Methodology:

-

Dissolve the amine-containing molecule (1.0 equivalent) and t-Butyl ester-PEG4-CH2COOH (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the product by preparative HPLC.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

-

t-Butyl ester-PEG4 conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

Methodology:

-

Dissolve the purified t-butyl ester-PEG4 conjugate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate with DCM or toluene (B28343) (3 times).

-

The resulting crude product with the free carboxylic acid can often be used in the next step without further purification.

Logical Relationships and Signaling Pathways

The utility of t-Butyl ester-PEG4-CH2COOH is rooted in its ability to link different molecular entities, thereby enabling novel therapeutic strategies. The following diagram illustrates the general mechanism of action for a PROTAC, a key application of this linker.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

t-Butyl ester-PEG4-CH2COOH is a cornerstone of modern bioconjugation chemistry. Its well-defined structure, which includes a hydrophilic PEG4 spacer and orthogonally protected carboxylic acid functionalities, provides a versatile platform for the synthesis of advanced therapeutics like ADCs and PROTACs. The protocols and workflows detailed in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage this powerful linker in their work. As the field of targeted therapies continues to evolve, the strategic application of such well-designed linkers will undoubtedly remain a critical component of innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. t-Butyl ester-PEG4-CH2COOH_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. t-butyl ester-PEG4-CH2COOH, 929087-83-2 | BroadPharm [broadpharm.com]

- 6. t-butyl ester-PEG4-CH2COOH | CAS:929087-83-2 | AxisPharm [axispharm.com]

- 7. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Synthesis of tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate

An In-depth Technical Guide to the

Abstract

This technical document provides a detailed guide for the synthesis of tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such linkers are integral in the fields of bioconjugation and drug delivery for covalently attaching molecules to proteins, peptides, or other substrates. This guide outlines a common synthetic strategy, presents detailed experimental protocols, and includes quantitative data for key reaction steps. Visual diagrams of the synthetic workflow are also provided to enhance clarity.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Heterobifunctional PEG linkers, possessing distinct reactive groups at each terminus, are particularly valuable for controlled conjugation strategies. The target molecule, tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate, features a carboxylic acid for conjugation (e.g., via EDC/NHS chemistry to form an active ester) and a tert-butyl protected carboxylic acid. The tert-butyl group can be selectively removed under acidic conditions to reveal a second carboxylic acid, enabling further modification. This guide details a two-step synthetic approach starting from tetraethylene glycol.

Synthetic Strategy Overview

The synthesis of the target compound is typically achieved through a two-step process:

-

Synthesis of the Diacid Intermediate: Tetraethylene glycol is first converted to the corresponding dicarboxylic acid, 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic acid. This is commonly achieved through oxidation of the terminal hydroxyl groups.

-

Selective Mono-esterification: The resulting diacid undergoes a selective mono-esterification with tert-butanol (B103910) to yield the final product. This step is crucial for achieving the desired heterobifunctional linker.

A visual representation of this workflow is provided below.

Caption: Synthetic workflow for tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate.

Experimental Protocols

Synthesis of 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic Acid (Diacid Intermediate)

This protocol describes the oxidation of tetraethylene glycol to its corresponding dicarboxylic acid using Jones reagent.

Materials:

-

Tetraethylene glycol

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexane

-

Deionized water

Procedure:

-

Dissolve tetraethylene glycol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

-

Slowly add Jones reagent (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Quench the reaction by the dropwise addition of isopropanol until the orange/brown color turns to a cloudy green.

-

Filter the mixture to remove the chromium salts and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the residue in water and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or used directly in the next step.

This protocol details the selective mono-esterification of the diacid intermediate.

Materials:

-

2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the diacid intermediate (1 equivalent) in anhydrous dichloromethane.

-

Add tert-butanol (1.1 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with dichloromethane.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to isolate the desired mono-tert-butyl ester.

Data Presentation

The following tables summarize typical quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Oxidation | Tetraethylene glycol, Jones reagent | Acetone | 0 to RT | 12 | 85-95 |

| 2 | Mono-esterification | Diacid, tert-Butanol, DCC, DMAP | DCM | 0 to RT | 18 | 40-60 |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Diacid Intermediate | C₁₀H₁₈O₈ | 266.24 | White solid | 4.15 (s, 4H), 3.70-3.65 (m, 12H) | 173.5, 71.2, 70.5, 68.9 |

| Final Product | C₁₄H₂₆O₈ | 322.35 | Colorless oil | 4.18 (s, 2H), 4.05 (s, 2H), 3.75-3.60 (m, 12H), 1.45 (s, 9H) | 173.2, 169.8, 82.1, 71.0, 70.8, 70.6, 70.4, 69.1, 68.8, 28.1 |

Note: NMR data are representative and may vary slightly based on solvent and instrument.

Conclusion

This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate. The described two-step approach, involving oxidation followed by selective mono-esterification, is a reliable method for obtaining this valuable heterobifunctional PEG linker. The provided data and workflows are intended to assist researchers in the successful synthesis and application of this compound in their drug development and bioconjugation endeavors.

The Strategic Imperative of PEG4 Spacers in Advanced Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on the nuanced interplay of their three core components: a monoclonal antibody for specific tumor targeting, a potent cytotoxic payload, and a chemical linker that bridges the two. Among the various linker technologies, the incorporation of a discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a cornerstone for optimizing ADC performance. This technical guide provides a comprehensive analysis of the function of PEG4 spacers in ADCs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is a single molecular entity with a defined structure and molecular weight, offering significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency, a crucial factor for manufacturing and regulatory approval.[1] The primary functions of a PEG4 spacer in an ADC are multifaceted, addressing key challenges in ADC development.[2]

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads utilized in ADCs are inherently hydrophobic, which can lead to aggregation of the final conjugate.[1] This aggregation can diminish therapeutic efficacy and potentially trigger an undesirable immune response.[1] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the overall water solubility of the ADC, preventing aggregation and improving its formulation and handling characteristics.[1] This enhanced solubility is critical for enabling the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability.[3]

Optimization of Pharmacokinetics

The inclusion of a PEG spacer, a process known as PEGylation, has a profound impact on the pharmacokinetic profile of an ADC.[4] The PEG chain forms a "hydration shell" around the molecule, increasing its hydrodynamic volume.[3][5] This larger size reduces renal clearance, leading to a longer plasma half-life and extended circulation time.[3][5][6] This prolonged exposure can result in greater accumulation of the ADC in tumor tissue, thereby enhancing its therapeutic potential.[6]

Minimized Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload. This spacing is crucial to prevent the payload from interfering with the antibody's binding to its target antigen, thus preserving the ADC's targeting function.

Reduced Immunogenicity

By masking potential immunogenic epitopes on the payload or the linker itself, the PEG spacer can lower the risk of the ADC being recognized and neutralized by the immune system.[3] This "stealth" effect contributes to the overall safety and efficacy of the therapeutic.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each ADC to achieve the desired balance between potency, stability, and pharmacokinetics. While a PEG4 spacer often provides a favorable combination of properties, the optimal length is context-dependent and influenced by the specific antibody, payload, and target antigen.

| Property | Observation | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | In one study, intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher DARs (3.7-5.0) compared to a shorter PEG4 spacer (DAR 2.5) and a longer PEG24 spacer (DAR 3.0) when conjugating to cysteine residues.[5] For non-cleavable linkers, PEG2 and PEG4 spacers yielded similar DARs.[5] | [5] |

| In Vitro Cytotoxicity (IC50) | The inclusion of PEG linkers has shown no significant impact on in vitro potency in some cases.[6] However, in other instances, a decrease in potency has been observed with very long PEG chains.[7] For a Mal-PEG-OH linker, IC50 values were found to be ~7 nM for PEG4, compared to ~15 nM for no PEG and ~5 nM for PEG8, PEG12, and PEG24.[6] | [6][7] |

| Pharmacokinetics (Clearance) | Generally, a longer PEG chain leads to reduced renal clearance and a longer plasma half-life.[6] Clearance rates for ADCs were observed to increase rapidly for conjugates bearing PEGs smaller than PEG8.[8] A branched PEG linker with two 12-unit PEG chains (P-(PEG12)2) showed slower clearance compared to a linear 24-unit PEG linker, especially at a high DAR of 8.[6] | [6][8] |

| Binding Affinity (IC50/Kd) | For a natGa-NOTA-RM26 bioconjugate, a PEG4 spacer resulted in a binding affinity (IC50) of 5.4 ± 0.4 nM, which was slightly weaker than that observed with a PEG2 spacer (3.1 ± 0.2 nM).[1] | [1] |

| Hydrophilicity (LogD) | A bioconjugate with a PEG2 spacer exhibited a LogD of -2.27 ± 0.07, indicating its hydrophilic nature.[1] | [1] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization and evaluation of ADCs incorporating PEG4 spacers.

Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.

Materials:

-

Target and non-target cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

ADC constructs (with PEG4 spacer)

-

Unconjugated antibody (negative control)

-

Free cytotoxic payload (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed target and non-target cells in separate 96-well plates at a pre-determined optimal density for logarithmic growth (e.g., 5,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][10]

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Remove the existing medium from the cell plates and add the diluted compounds to the respective wells.[9][11]

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.[11]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Experimental Protocol 2: ADC Stability Assessment by Size Exclusion Chromatography (SEC)

This protocol describes the use of SEC to monitor the physical stability of an ADC by detecting the formation of aggregates (high molecular weight species, HMWS) and fragments.

Materials:

-

ADC constructs (with PEG4 spacer)

-

SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)[13]

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

-

Plasma from relevant species (e.g., human, mouse, rat) for in vitro stability studies[4]

Procedure:

-

Sample Preparation: For baseline analysis, dilute the ADC to a suitable concentration in the mobile phase. For plasma stability studies, incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[4]

-

Chromatographic Conditions:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject a defined volume of the prepared ADC sample.

-

Monitor the elution profile at a wavelength of 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the ADC monomer, aggregates (eluting earlier), and fragments (eluting later).

-

Integrate the peak areas to calculate the percentage of monomer, HMWS, and fragments at each time point.[4]

-

Plot the percentage of monomer over time to assess the stability of the ADC.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in ADC development is crucial for a comprehensive understanding.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. labinsights.nl [labinsights.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. agilent.com [agilent.com]

The Enduring Utility of t-Butyl Esters: A Technical Guide to Carboxylic Acid Protection

For researchers, scientists, and drug development professionals, the strategic masking and unmasking of functional groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal (B13267) of protecting groups for carboxylic acids, the tert-butyl (t-butyl) ester stands out for its unique combination of stability and controlled lability. This technical guide provides an in-depth exploration of the t-butyl ester's role as a protecting group, offering detailed experimental protocols, quantitative data, and visual diagrams to aid in its effective application.

The t-butyl ester offers a powerful tool for the selective protection of carboxylic acids due to its remarkable stability across a wide range of reaction conditions and its clean, selective removal under mild acidic conditions.[1] This makes it an invaluable asset in complex synthetic endeavors, particularly in peptide and nucleotide chemistry where orthogonality is a critical consideration.[1] Unlike methyl or ethyl esters that necessitate harsh basic conditions for saponification, t-butyl esters are cleaved under non-hydrolytic, acidic conditions, thereby preserving base-sensitive functionalities within a molecule.[1]

Introduction of the t-Butyl Ester Protecting Group

The formation of a t-butyl ester involves the reaction of a carboxylic acid with a t-butyl source, typically in the presence of an acid catalyst. The two most common methods employ isobutylene (B52900) or di-t-butyl dicarbonate (B1257347) (Boc₂O).

Table 1: Comparison of t-Butyl Ester Protection Methods

| Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Isobutylene | Isobutylene, cat. H₂SO₄ | >90[2] | High yield, atom economical. | Requires handling of a flammable gas. |

| Di-t-butyl dicarbonate | (Boc)₂O, DMAP | 85-95[2] | Milder conditions, avoids strong acid. | Stoichiometric byproduct formation. |

Experimental Protocols for t-Butyl Ester Formation

Protocol 1: Esterification using Isobutylene

This method relies on the acid-catalyzed addition of a carboxylic acid to isobutylene.

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or a mixture of t-butyl acetate (B1210297) and dichloromethane (B109758).[2]

-

Cooling: Cool the solution in an ice bath.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).[2]

-

Isobutylene Addition: Bubble isobutylene gas through the solution or add liquid isobutylene.

-

Reaction: Seal the reaction vessel and stir at room temperature until the reaction is complete, monitoring progress by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.[2]

Protocol 2: Esterification using Di-t-butyl Dicarbonate (Boc₂O)

This protocol offers a milder alternative to the use of strong acids and is particularly useful for sensitive substrates.

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as THF or dichloromethane.

-

Reagent Addition: Add di-t-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).[2]

-

Reaction: Stir the reaction at room temperature until completion, which is typically accompanied by the evolution of CO₂ gas. Monitor progress by TLC or LC-MS.[2]

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove DMAP, followed by saturated aqueous sodium bicarbonate and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The t-butyl ester can be purified by flash chromatography if necessary.[2]

Cleavage of the t-Butyl Ester Protecting Group

The removal of the t-butyl ester is most commonly achieved under acidic conditions, which proceed via a stable tertiary carbocation intermediate.[1] This mechanism provides high selectivity for the t-butyl group.

Table 2: Common Reagents for t-Butyl Ester Deprotection

| Reagent | Solvent | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | >95[2] | Common and highly effective. Can cleave other acid-sensitive groups. |

| Hydrochloric Acid (HCl) | Dioxane | >95[2] | Anhydrous conditions are crucial. Offers good selectivity. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | High | Considered an environmentally benign option.[3] |

Experimental Protocols for t-Butyl Ester Cleavage

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)

This is a widely used and generally reliable method for t-butyl ester cleavage.

-

Preparation: Dissolve the t-butyl ester in dichloromethane (DCM).

-

TFA Addition: Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA), depending on the substrate's sensitivity.[2] For sensitive substrates containing residues like tryptophan, cysteine, or methionine, scavengers such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) and water (2.5-5% v/v) should be added.[1]

-

Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[2]

-

Work-up: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate with a solvent like toluene.[2] The resulting carboxylic acid can often be used directly or purified as needed.

Protocol 4: Selective Deprotection using HCl in Dioxane

This method can offer selectivity in the presence of other acid-labile groups.

-

Preparation: Dissolve the t-butyl ester-containing compound in anhydrous dioxane.

-

Reagent Addition: Add a solution of 4 M HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 30 minutes to a few hours, monitoring the reaction by TLC.[4][5]

-

Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt of the carboxylic acid can be used as is or neutralized.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.

Caption: General experimental workflow for the protection and deprotection of carboxylic acids using a t-butyl ester.

Caption: Simplified mechanism of acid-catalyzed deprotection of a t-butyl ester.

Conclusion

The t-butyl ester remains a highly valuable and versatile protecting group for carboxylic acids in modern organic synthesis. Its robustness under a variety of conditions, coupled with its facile and selective removal under mild acidic protocols, ensures its continued application in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The detailed protocols and data presented in this guide are intended to equip researchers with the practical knowledge required to effectively implement t-butyl ester protection strategies in their synthetic endeavors.

References

An In-depth Technical Guide to PEGylation and its Effect on Pharmacokinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most often a therapeutic protein, peptide, or small molecule drug.[1] This strategy is one of the most effective and widely studied methods for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[2][3] The primary goal of PEGylation is to enhance the therapeutic potential of a drug by modifying its properties, leading to improved solubility, prolonged circulation time in the body, and reduced immunogenicity and antigenicity.[4][5]

The PEG polymer itself is a water-soluble, non-toxic, and biocompatible polymer approved by the U.S. FDA for use in pharmaceutical formulations.[1] The attachment of these PEG chains increases the hydrodynamic size of the molecule, effectively creating a shield around it.[6] This "shielding" effect is responsible for many of the pharmacological benefits observed with PEGylated drugs.[7] The size, structure (linear or branched), and attachment site of the PEG moiety are critical factors that determine the final properties of the PEGylated drug and must be optimized for each specific therapeutic agent.[6][]

The Impact of PEGylation on Pharmacokinetics

PEGylation dramatically alters the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. These changes collectively lead to a more favorable pharmacokinetic (PK) profile.

Absorption

For subcutaneously administered drugs, PEGylation can result in more sustained absorption.[6] The increased size of the PEG-drug conjugate slows its diffusion from the injection site into the bloodstream, leading to a prolonged release profile and more constant plasma concentrations.

Distribution

The covalent attachment of PEG chains significantly increases the hydrodynamic volume of the parent drug.[9] This increased size restricts the drug's ability to cross biological membranes and distribute into tissues, leading to a smaller volume of distribution. Consequently, the drug is retained for a longer period in the systemic circulation.[2][6] For certain applications, such as cancer therapy, this prolonged circulation can lead to preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[]

Metabolism

A primary challenge for many therapeutic proteins and peptides is their rapid degradation by proteolytic enzymes in the bloodstream.[7] The steric hindrance provided by the hydrated PEG chain acts as a physical barrier, protecting the drug from access by these enzymes.[7][] This shielding effect significantly slows down the rate of metabolism, contributing to the drug's extended half-life.[4]

Excretion and Clearance

One of the most significant effects of PEGylation is the drastic reduction in the rate of drug clearance. The kidneys are a primary route of elimination for smaller therapeutic proteins. By increasing the molecule's hydrodynamic size to be above the glomerular filtration threshold, PEGylation effectively prevents renal clearance.[4][6] This shift in the elimination pathway is a major contributor to the extended circulation half-life. The molecular weight of the PEG chain is a key determinant of this effect; as the molecular weight of PEG increases, its circulating half-life also increases. For instance, the half-life of PEG can increase from 18 minutes for a 6 kDa molecule to 16.5 hours for a 50 kDa molecule.[]

Immunogenicity

Unmodified therapeutic proteins, especially those of non-human origin, can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). These ADAs can neutralize the drug's therapeutic effect and cause adverse reactions. The PEG shield can mask the protein's antigenic epitopes, preventing their recognition by the immune system and thereby reducing the drug's immunogenicity.[6][7]

Quantitative Data on Pharmacokinetic Changes

The following tables summarize the impact of PEGylation on the pharmacokinetic parameters of several approved therapeutic agents.

Table 1: Comparison of Pharmacokinetic Parameters for PEGylated vs. Non-PEGylated Proteins

| Drug | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Primary Benefit |

| Adenosine Deaminase (ADA) | Minutes | 3-6 days | >100 | Reduced dosing frequency for SCID treatment[7] |

| Interferon-α2a | 6-9 hours | 65 hours | ~7-10 | Maintained plasma concentration, improved efficacy[6] |

| G-CSF (Filgrastim) | 3.5 hours | 15-80 hours | ~4-23 | Reduced dosing frequency from daily to per-chemo-cycle |

| Asparaginase | 1.2 days | 5.7 days | ~4.7 | Reduced immunogenicity and dosing frequency |

| rhTIMP-1 | 1.1 hours | 28 hours | ~25 | Extended circulation for potential anti-cancer therapy[10][11] |

Table 2: FDA-Approved PEGylated Drugs and Their Pharmacokinetic Advantages

| Brand Name | Active Molecule | PEG Size (kDa) | Key Pharmacokinetic Outcome |

| Adagen® | Adenosine Deaminase | 5 | Extended half-life, reduced immunogenicity[7] |

| Oncaspar® | Asparaginase | 5 | Extended half-life, reduced immunogenicity |

| Pegasys® | Interferon-α2a | 40 (branched) | Sustained absorption and reduced clearance |

| Neulasta® | Filgrastim (G-CSF) | 20 | Dramatically reduced renal clearance |

| Doxil® | Doxorubicin (Liposomal) | 2 | Prolonged circulation and tumor accumulation (EPR effect)[2] |

Experimental Protocols

Protocol for N-Terminal PEGylation of a Protein

Objective: To covalently attach a PEG moiety to the N-terminal amine group of a target protein. This method leverages the lower pKa of the α-amine at the N-terminus compared to the ε-amines of lysine (B10760008) residues to achieve site-selectivity.

Materials:

-

Target protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

mPEG-NHS ester (e.g., MS(PEG)n from Thermo Scientific)[12]

-

Reaction buffer with a controlled pH (e.g., pH 7-9 for amine reactivity)[12]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[13]

-

Purification system (e.g., Size-Exclusion or Ion-Exchange Chromatography)[14]

Methodology:

-

Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO.

-

PEGylation Reaction: Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein is critical and must be optimized; start with a 5:1 molar excess of PEG.[15]

-

Incubation: Gently mix the reaction solution and incubate at 4°C or room temperature for a specified time (e.g., 30 minutes to 2 hours). Reaction time and temperature should be optimized for the specific protein.

-

Quenching: Stop the reaction by adding the quenching solution (e.g., Tris buffer) to a final concentration of 50 mM. This will consume any unreacted NHS esters.[13]

-

Purification: Purify the PEGylated protein from unreacted PEG and native protein using chromatography. Cation-exchange chromatography is often effective as PEGylation can alter the protein's surface charge.[14] Size-exclusion chromatography (SEC) can then be used to separate mono-, di-, and poly-PEGylated species from the unmodified protein.[9]

-

Characterization: Confirm the degree of PEGylation using techniques like SDS-PAGE (which will show a size shift), SEC-HPLC, and Mass Spectrometry.[1][16]

Protocol for Quantification of PEGylation by SEC-HPLC

Objective: To separate and quantify the native protein, different PEGylated species, and free PEG in a reaction mixture based on their hydrodynamic volume.[9]

Materials & Equipment:

-

HPLC or UPLC system equipped with a UV detector and optionally a Refractive Index (RI) detector.[9]

-

Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the analytes.

-

Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).

-

PEGylated protein sample and native protein standard.

Methodology:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter. Dilute the sample in the mobile phase to a concentration that falls within the linear range of the detector.[9]

-

Standard Curve: Prepare a series of known concentrations of the native protein standard to create a calibration curve for quantification.

-

Chromatographic Run:

-

Data Analysis:

-

Identify the peaks in the chromatogram. Typically, aggregated protein elutes first, followed by PEGylated species, the native protein, and finally free PEG.[9]

-

Integrate the area under each peak to determine the relative percentage of each species.[9]

-

Use the calibration curve from the native protein standard to quantify the amount of unmodified protein remaining in the sample.

-

Protocol for In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of a PEGylated drug and its unmodified counterpart.

Materials & Equipment:

-

Test animals (e.g., Sprague-Dawley rats or BALB/c mice). All procedures must follow approved animal care and use guidelines.[10]

-

PEGylated and non-PEGylated drug formulations for injection.

-

Dosing syringes and needles.

-

Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes).

-

Centrifuge for plasma separation.

-

Analytical method for drug quantification in plasma (e.g., ELISA or LC-MS/MS).[10][18]

Methodology:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study.

-

Dosing: Administer a single intravenous (IV) bolus dose of either the PEGylated or non-PEGylated drug to each animal group (n ≥ 3 per group).

-

Blood Sampling: Collect blood samples (e.g., 50-100 µL) from a suitable site (e.g., tail vein) at multiple time points post-injection. A typical sampling schedule might be: 0 (pre-dose), 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, and 72h. The schedule should be extended for the PEGylated compound due to its longer expected half-life.[10]

-

Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the drug in each plasma sample using a validated analytical method like ELISA or LC-MS/MS.[10]

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration versus time for each group.

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

-

Area Under the Curve (AUC): Total drug exposure over time.[18]

-

Clearance (CL): The volume of plasma cleared of the drug per unit time (CL = Dose / AUC).[18][19]

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Terminal Half-Life (t½): The time required for the plasma concentration to decrease by half during the elimination phase.[10]

-

-

Compare the calculated parameters between the PEGylated and non-PEGylated groups to quantify the effect of PEGylation.

-

Mandatory Visualizations

Caption: General workflow for the creation and purification of a PEGylated protein.

References

- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns | Semantic Scholar [semanticscholar.org]

- 6. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creativepegworks.com [creativepegworks.com]

- 9. benchchem.com [benchchem.com]

- 10. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Process and System Clearances in Pharmacokinetic Models: Our Basic Clearance Concepts Are Correct - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to t-Butyl ester-PEG4-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of t-Butyl ester-PEG4-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics due to its utility in covalently linking molecules of interest.

Core Molecular Information

The fundamental properties of t-Butyl ester-PEG4-CH2COOH are summarized below. This linker features a terminal carboxylic acid and a t-butyl protected carboxylic acid, offering sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

| Property | Value | Citation |

| Chemical Formula | C15H28O8 | [1][2] |

| Molecular Weight | 336.38 g/mol | [1][2] |

| CAS Number | 929087-83-2 | [1][2] |

| Purity | ≥95% | [1] |

Experimental Protocols and Applications

t-Butyl ester-PEG4-CH2COOH serves as a versatile tool in the researcher's arsenal. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The t-butyl ester group, on the other hand, is a protecting group that can be removed under acidic conditions to reveal a second carboxylic acid for further modification.

Key Experimental Steps for Amide Bond Formation:

-

Activation of the Terminal Carboxylic Acid: The terminal carboxylic acid is typically activated using carbodiimide (B86325) chemistry. A common activator is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to form a more stable active ester. This reaction is usually performed in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Conjugation to an Amine-Containing Molecule: The activated linker is then reacted with a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug). The reaction mixture is typically stirred at room temperature for several hours to overnight.

-

Deprotection of the t-Butyl Ester: Following the initial conjugation, the t-butyl protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose the second carboxylic acid. This newly available functional group can then be used for subsequent conjugation reactions.

-

Purification: The final conjugate is purified using standard techniques such as dialysis, size exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.

This sequential conjugation capability is particularly useful in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the linker and payload attachment is critical. The hydrophilic PEG4 spacer can improve the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the use of t-Butyl ester-PEG4-CH2COOH in a two-step conjugation process.

References

Technical Guide: t-Butyl ester-PEG4-CH2COOH (CAS 929087-83-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of the compound with CAS number 929087-83-2, identified as 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecan-1-oic acid, more commonly known as t-butyl ester-PEG4-CH2COOH. This molecule is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, a critical component in modern drug development, particularly in the fields of bioconjugation for creating Antibody-Drug Conjugates (ADCs) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The structure of t-butyl ester-PEG4-CH2COOH features a tetra-ethylene glycol (PEG4) spacer, which imparts hydrophilicity to the linker and the resulting conjugate, often improving solubility and pharmacokinetic properties. One terminus of the linker is a carboxylic acid, available for conjugation, while the other end is a t-butyl protected carboxylic acid. This protecting group strategy allows for controlled, sequential conjugation reactions, a key advantage in the synthesis of complex biomolecules.

Chemical and Physical Properties

The fundamental properties of t-butyl ester-PEG4-CH2COOH are summarized below. While precise quantitative data for some parameters are not publicly available, the following table provides the known information.

| Property | Value | Reference(s) |

| CAS Number | 929087-83-2 | [1] |

| Systematic Name | 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecan-1-oic acid | |

| Common Name | t-butyl ester-PEG4-CH2COOH | [1][2] |

| Molecular Formula | C₁₅H₂₈O₈ | |

| Molecular Weight | 336.38 g/mol | |

| Appearance | Not specified in literature; likely a colorless to pale yellow oil or solid. | |

| Purity | Typically ≥95% (as offered by suppliers) | |

| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media. Generally soluble in organic solvents like DMSO, DMF, and DCM. | [2][3][4][5] |

| Storage Conditions | Powder form should be stored at -20°C. | [6] |

Applications in Drug Development

The primary application of t-butyl ester-PEG4-CH2COOH is as a linker in the synthesis of complex therapeutic molecules. Its bifunctional nature allows for the connection of two different molecular entities.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. t-Butyl ester-PEG4-CH2COOH is well-suited for this purpose. The general workflow for synthesizing a PROTAC using this linker is depicted below.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This approach allows for the selective delivery of the drug to cancer cells. The hydrophilic PEG4 spacer of this linker can improve the solubility and stability of the ADC.

Experimental Protocols

While specific protocols citing CAS 929087-83-2 are not readily found in the literature, the following are representative methodologies for the key chemical transformations involving this type of linker, adapted from protocols for structurally similar molecules.

Amide Coupling of the Free Carboxylic Acid

This protocol describes the coupling of the available carboxylic acid of t-butyl ester-PEG4-CH2COOH to an amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand).

Materials:

-

t-butyl ester-PEG4-CH2COOH

-

Amine-functionalized molecule

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve the amine-functionalized molecule (1.0 equivalent) and t-butyl ester-PEG4-CH2COOH (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 equivalents) or a similar coupling agent to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

The crude product should be purified by column chromatography.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the second carboxylic acid for subsequent conjugation.[7]

Materials:

-

t-Butyl ester-containing intermediate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve the t-butyl ester-containing intermediate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Slowly add an equal volume of TFA to the solution (to achieve a 1:1 v/v mixture).[7]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7]

-

Monitor the reaction progress by LC-MS until the starting material is consumed.[7]

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

-

To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 times).[7]

-

The resulting deprotected product can often be used directly in the next step or purified by precipitation from cold diethyl ether.[7]

Signaling Pathway Involvement

When used in the synthesis of PROTACs, t-butyl ester-PEG4-CH2COOH becomes an integral part of a molecule that modulates the ubiquitin-proteasome system (UPS) .[8][9] The PROTAC does not have its own signaling activity but rather acts as a facilitator to induce the degradation of a target protein.

Safety and Handling

Suppliers

The following is a non-exhaustive list of suppliers for CAS 929087-83-2:

References

- 1. t-butyl ester-PEG4-CH2COOH | CAS:929087-83-2 | AxisPharm [axispharm.com]

- 2. t-butyl ester-PEG4-CH2COOH, 929087-83-2 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. t-Butyl ester-PEG4-CH2COOH_TargetMol [targetmol.com]

- 5. tebubio.com [tebubio.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Gatekeeper of Bioconjugation: A Technical Guide to the Mechanism of Action of t-Butyl Protected PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the precise and controlled assembly of molecular components is paramount. Polyethylene glycol (PEG) linkers have emerged as indispensable tools, enhancing solubility, stability, and pharmacokinetic profiles of bioconjugates. The strategic use of protecting groups, particularly the acid-labile tert-butyl (t-butyl) group, provides a crucial layer of control in multi-step synthetic strategies. This technical guide delves into the core mechanism of action of t-butyl protected PEG linkers, offering a comprehensive overview of their cleavage, quantitative stability data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

The Strategic Importance of t-Butyl Protection in PEG Linkers

The primary function of a t-butyl protecting group in the context of PEG linkers is to temporarily mask a reactive functional group, rendering it inert to specific reaction conditions. This allows for selective chemical modifications at other positions of the PEG linker or the conjugated biomolecule. The t-butyl group is most commonly employed to protect primary and secondary amines as tert-butyloxycarbonyl (Boc) carbamates and carboxylic acids as tert-butyl esters.

The widespread adoption of t-butyl protecting groups stems from their remarkable stability across a broad range of non-acidic conditions, including basic and nucleophilic environments. This robustness is strategically exploited in sequential bioconjugation strategies, where different molecules are attached to the PEG linker in a controlled step-wise manner. The key advantage of the t-butyl group is its facile and clean removal under mild acidic conditions, regenerating the original functional group for subsequent reactions.

Mechanism of Action: Acid-Catalyzed Cleavage

The deprotection of t-butyl protected PEG linkers is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl carbocation. This mechanism ensures a selective and efficient cleavage under controlled acidic environments.

Deprotection of Boc-Protected Amines

The acid-catalyzed deprotection of a Boc-protected amine on a PEG linker follows a well-established pathway:

-

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

-

Carbocation Formation: The protonated intermediate is unstable and readily cleaves to form a stable tertiary carbocation (the t-butyl cation) and a carbamic acid intermediate attached to the PEG linker.

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide.

-

Amine Regeneration: This decarboxylation step regenerates the free primary or secondary amine on the PEG linker.

The liberated t-butyl carbocation is a reactive species and is typically quenched in one of two ways: by reacting with a nucleophile present in the reaction mixture or by eliminating a proton to form isobutylene (B52900) gas.

Deprotection of t-Butyl Ester Protected Carboxylic Acids

The acid-catalyzed hydrolysis of a t-butyl ester on a PEG linker to unveil a carboxylic acid follows a similar mechanistic principle:

-

Protonation: The reaction commences with the protonation of the carbonyl oxygen of the ester by an acid.

-